PAF Receptor Binding: Stereodependent Antagonism Compared to the Lead Synthetic Analog L-652,731
In the foundational structure-activity study by Biftu et al. (1986), all six stereoisomers of 3,4-dimethyl-2,5-bis(3,4-dimethoxyphenyl)tetrahydrofuran—including galgravin—were assayed as inhibitors of [³H]PAF binding to rabbit platelet plasma membranes under identical conditions. Galgravin inhibited PAF binding with an IC50 of 4.5 µM [1]. In the same assay, the most potent compound in the broader series, the synthetic trimethoxy analog trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731), exhibited an IC50 of 0.02 µM, representing an approximately 225-fold greater potency [1]. The inhibition was explicitly stereodependent: different diastereomers displayed divergent activities correlated with their MM2-calculated molecular shapes [1]. Veraguensin, a distinct diastereomer, has been reported with a PAF IC50 of 1.1 µM in a separate review compilation, approximately 4-fold more potent than galgravin, though this value derives from a different experimental context and cannot be directly equated [2].
| Evidence Dimension | Inhibition of [³H]PAF binding to rabbit platelet plasma membranes |
|---|---|
| Target Compound Data | Galgravin IC50 = 4.5 µM |
| Comparator Or Baseline | L-652,731 IC50 = 0.02 µM (same assay); Veraguensin IC50 = 1.1 µM (cross-study, separate assay context) |
| Quantified Difference | Galgravin is ~225-fold less potent than L-652,731; ~4-fold less potent than veraguensin (cross-study) |
| Conditions | Rabbit platelet plasma membranes, [³H]PAF radioligand binding assay |
Why This Matters
Galgravin serves as the naturally occurring stereochemical reference standard within this PAF antagonist series, and its moderate potency (IC50 4.5 µM) combined with its distinct stereochemical identity makes it the appropriate choice for studies investigating stereochemistry-activity relationships, natural product-based PAF antagonist development, and as a pharmacological tool compound where a defined, intermediate-affinity PAF ligand is required rather than the ultra-potent synthetic analog L-652,731.
- [1] Biftu T, Gamble NF, Doebber T, Hwang SB, Shen TY, Snyder J, Springer JP, Stevenson R. Conformation and activity of tetrahydrofuran lignans and analogues as specific platelet activating factor antagonists. J Med Chem. 1986;29(10):1917-1921. doi:10.1021/jm00160a020 View Source
- [2] Wermuth CG, editor. The Practice of Medicinal Chemistry. 2nd ed. London: Academic Press; 2003. Chapter 16, Twin Drugs; p. 505. (Veraguensin PAF IC50 of 1.1 µM cited therein.) View Source
